N-[(3,5-difluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced via nucleophilic substitution or coupling reactions.
Attachment of the Difluorobenzyl Group: The difluorobenzyl moiety is attached using a Friedel-Crafts alkylation or similar reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its interactions with enzymes, receptors, or other biological macromolecules.
Medicine: Potential therapeutic applications, such as targeting specific pathways in disease treatment.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with:
Molecular Targets: Enzymes, receptors, ion channels.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(3,5-difluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides or pyridazinyl derivatives.
Unique Features: The presence of the difluorobenzyl group and the specific arrangement of functional groups might confer unique biological activity or chemical reactivity.
Highlighting Uniqueness
Biological Activity: Differences in binding affinity, selectivity, or efficacy.
Chemical Reactivity: Variations in stability, reactivity under different conditions, or ease of synthesis.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-19-11-16(12-20(25)13-19)14-26-23(30)18-7-4-10-29(15-18)22-9-8-21(27-28-22)17-5-2-1-3-6-17/h1-3,5-6,8-9,11-13,18H,4,7,10,14-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRWSDUKMAMDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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